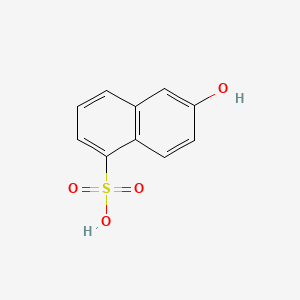

2-Hydroxynaphthalene-5-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOSSUFXFMVRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365314 | |

| Record name | 2-Hydroxynaphthalene-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20386-27-0 | |

| Record name | 6-Hydroxy-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020386270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxynaphthalene-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96AT334XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxynaphthalene 5 Sulfonic Acid

Direct Sulfonation Routes and Regioselectivity Studies

The synthesis of 2-hydroxynaphthalene-5-sulfonic acid is primarily achieved through the direct sulfonation of 2-naphthol (B1666908). This electrophilic aromatic substitution reaction is influenced by various factors, including the sulfonating agent, reaction temperature, and reaction time, which collectively determine the regioselectivity of the process.

Common sulfonating agents include concentrated sulfuric acid, oleum, and chlorosulfonic acid. When 2-naphthol reacts with sulfur trioxide (SO₃), a key electrophile in sulfonation, the substitution pattern is highly dependent on the molar equivalents of SO₃ used. For instance, the reaction of 2-naphthol with one molar equivalent of SO₃ yields a mixture of isomers, predominantly the 1-sulfonic acid and 8-sulfonic acid derivatives. researchgate.net However, employing two molar equivalents of SO₃ leads to a different isomeric mixture, with 5-sulfonic acid, 6-sulfonic acid, and 8-sulfonic acid derivatives being formed. researchgate.net

The temperature of the reaction plays a crucial role in directing the position of the sulfonic acid group. At lower temperatures, the kinetically controlled product, 2-hydroxynaphthalene-1-sulfonic acid, is favored. stackexchange.com As the temperature increases, the thermodynamically more stable isomers, such as 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid), become the major products. stackexchange.com For example, sulfonation of 2-naphthol with 94% sulfuric acid at 93-95°C is a method used to produce a mixture of naphtholsulfonic acids. google.com

The hydroxyl group (-OH) at the C-2 position of the naphthalene (B1677914) ring is an activating group, directing the incoming electrophile (the sulfo group) to specific positions. The regioselectivity is governed by the electronic and steric effects of the naphthalene system. The positions ortho (C-1 and C-3) and para (C-6) to the hydroxyl group are electronically activated. However, substitution at the C-1 position is generally favored over the C-3 position due to greater resonance stabilization of the intermediate carbocation. stackexchange.com

Table 1: Influence of Reaction Conditions on the Sulfonation of 2-Naphthol

| Sulfonating Agent | Molar Equivalents of SO₃ | Predominant Products | Reference |

| SO₃ | 1.0 | 2-Hydroxynaphthalene-1-sulfonic acid, 2-Hydroxynaphthalene-8-sulfonic acid | researchgate.net |

| SO₃ | 2.0 | This compound, 2-Hydroxynaphthalene-6-sulfonic acid, 2-Hydroxynaphthalene-8-sulfonic acid | researchgate.net |

| Sulfuric Acid (94%) | - | Mixture of naphtholsulfonic acids | google.com |

Isomerization and Purification Techniques for Naphthalene Sulfonic Acid Derivatives

The direct sulfonation of naphthalene often yields a mixture of α- and β-naphthalenesulfonic acids. chemicalbook.com To obtain a higher proportion of the desired β-isomer, a subsequent isomerization step is often employed. This process typically involves heating the crude sulfonation product to temperatures between 120°C and 200°C. google.com The duration of this thermal treatment is inversely proportional to the temperature; for example, a reaction at 160°C may require 60 minutes, while at 180°C, the same degree of isomerization can be achieved in just 10 minutes. google.com The presence of a small amount of water (3-10% by weight) can be advantageous for the conversion of the α-isomer to the β-isomer. google.com

Following sulfonation and any isomerization, the purification of the target naphthalenesulfonic acid derivative is crucial. One common method involves the precipitation of the desired isomer as a less soluble salt. For instance, ortho-toluidine can be used to selectively precipitate 1-naphthalenesulfonic acid from a mixture containing the 2-isomer, facilitating their separation. google.com The resulting ortho-toluidine salt can then be converted back to the sodium salt of the sulfonic acid. google.com

Another technique involves thermal hydrolysis of the filtrate after the desired product has been precipitated. The filtrate, which contains a mixture of other 2-naphtholsulfonic acids, can be acidified and heated under pressure (0.2-0.8 MPa) at temperatures between 130-180°C. google.com This process leads to the hydrolysis of the sulfonic acid groups, regenerating 2-naphthol which can then be separated and recycled back into the sulfonation stage. google.com

Advanced Synthetic Strategies Utilizing Sulfonic Acid as a Directing or Activating Group

The sulfonic acid group can be strategically employed as both a protecting and an activating group in the synthesis of substituted naphthalenes. Its presence can direct subsequent chemical transformations to specific positions on the naphthalene ring.

A notable example is the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111). The direct Sandmeyer reaction on 5-amino-2-naphthol is problematic due to the activating nature of the hydroxyl group. nih.gov To overcome this, a sulfonic acid group is introduced at the C-1 position. nih.gov This is achieved by reacting 5-amino-2-naphthol with sulfuric acid. nih.gov The presence of the sulfonic acid group deactivates the ring sufficiently to allow for a successful Sandmeyer reaction, leading to the formation of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid. nih.gov Importantly, the sulfonic acid group also enhances the yield of the Sandmeyer reaction. nih.gov Following the bromination, the sulfonic acid group can be readily removed by heating in dilute aqueous sulfuric acid, a process known as desulfonation, to yield the final product, 5-bromo-2-naphthol. nih.gov

This strategy highlights the utility of the sulfonic acid group in multistep syntheses, where it can be temporarily introduced to control reactivity and regioselectivity, and then subsequently removed.

Derivatization Reactions of the Hydroxyl and Sulfonic Acid Moieties

The hydroxyl and sulfonic acid groups of this compound are key functional handles for a variety of derivatization reactions, enabling the synthesis of a wide range of compounds.

The naphthalene ring of hydroxynaphthalenesulfonic acids can be aminated. For instance, 2-amino-5-naphthol-1,7-disulfonic acid can be prepared from 7-amino-4-hydroxy-2-naphthalenesulfonic acid through a sulfonation reaction using manganese dioxide and sodium pyrosulfite in an alkaline solution. google.compatsnap.com

Aminonaphthalenesulfonic acids are valuable precursors for the synthesis of azo dyes through diazotization and coupling reactions. orgsyn.org The amino group is first converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. orgsyn.orggoogle.com This diazonium salt then acts as an electrophile and can be coupled with a variety of aromatic compounds, including other naphthols or aminonaphthols, to form azo compounds, which are characterized by the -N=N- linkage. orgsyn.org For example, diazotized o-tolidine (B45760) can be coupled with Chicago acid (1-amino-8-naphthol-2,4-disulfonic acid) to produce a dye. orgsyn.org

The hydroxyl group of 2-hydroxynaphthalene derivatives can participate in condensation reactions with primary amines to form Schiff bases, which contain a C=N imine group. These reactions are often catalyzed by heat or acids and bases. amazonaws.com For example, 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid is a Schiff base ligand synthesized from the condensation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-1-naphthaldehyde. researchgate.netresearchgate.net

Schiff bases are versatile ligands that can coordinate with a variety of metal ions to form stable metal complexes. amazonaws.com The coordination typically occurs through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. amazonaws.comresearchgate.net A wide range of transition metal complexes of Schiff bases derived from hydroxynaphthalenesulfonic acids have been synthesized, including those with Co(II), Ni(II), Cu(II), Zn(II), and Mn(II). researchgate.netchemmethod.com The geometry of these complexes, which can be octahedral or tetrahedral, depends on the metal ion and the specific ligand structure. researchgate.netchemmethod.com

Table 2: Examples of Metal Complexes with Schiff Base Ligands Derived from Naphthalene Scaffolds

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Co(II) | (E)-3-hydroxy-4-((3,4,5-trimethoxybenzylidene)amino)naphthalene-1-sulfonic acid | Octahedral | chemmethod.com |

| Ni(II) | (E)-3-hydroxy-4-((3,4,5-trimethoxybenzylidene)amino)naphthalene-1-sulfonic acid | Octahedral | chemmethod.com |

| Cu(II) | 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid | Octahedral | researchgate.net |

| Zn(II) | 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid | Tetrahedral | researchgate.net |

The naphthalene ring of this compound is susceptible to further electrophilic substitution reactions. The existing hydroxyl and sulfonic acid groups influence the position of incoming electrophiles. The hydroxyl group is strongly activating, directing substitution primarily to the ortho and para positions. stackexchange.com The sulfonic acid group, being an electron-withdrawing group, is deactivating. The interplay of these electronic effects, along with steric considerations, determines the regiochemical outcome of reactions such as further sulfonation, nitration, or halogenation. For example, further sulfonation can lead to the formation of disulfonic acids. smolecule.com

Nucleophilic aromatic substitution on the naphthalene ring is generally less facile than electrophilic substitution. It typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. researchgate.netnih.gov The hydroxyl group itself is a poor leaving group. researchgate.net However, under forcing conditions such as fusion with caustic soda at high temperatures (300-400°C), a sulfonic acid group can be replaced by a hydroxyl group. researchgate.net More controlled nucleophilic substitution can be achieved by first converting the hydroxyl group into a better leaving group, such as a triflate. researchgate.net

Oxidative and Reductive Transformations

The chemical behavior of this compound in redox reactions is dictated by the interplay of the electron-rich naphthalene core, the activating hydroxyl group, and the deactivating, yet water-solubilizing, sulfonic acid group. Research into the specific oxidative and reductive transformations of this isomer is complemented by studies on closely related naphthalenic compounds, which provide a predictive framework for its reactivity.

The presence of the hydroxyl group makes the naphthalene ring susceptible to oxidation, leading to the formation of quinones or to oxidative coupling products. Furthermore, under more aggressive conditions or microbial action, ring cleavage can occur.

Formation of Naphthoquinones: The oxidation of naphthols to naphthoquinones is a characteristic transformation. Analogous to the selective oxidation of 2-naphthol, it is anticipated that this compound can be converted to the corresponding 2-hydroxy-1,4-naphthoquinone-5-sulfonic acid. This type of reaction can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a suitable catalyst. researchgate.net For instance, the oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) has been reported with high yield using a manganese porphyrin catalyst. researchgate.net

Oxidative Coupling: Phenolic compounds, including naphthols, can undergo oxidative coupling to form dimeric structures. In the case of 2-naphthols, this typically results in the formation of 1,1'-bi-2-naphthols (BINOLs). This reaction is often mediated by transition metal oxidants such as iron(III) or copper(II) salts. units.itasianpubs.org It is plausible that this compound would undergo a similar dimerization reaction, yielding a sulfonated BINOL derivative. Such reactions can proceed in aqueous solutions where the oxidant is dissolved. units.it

Biodegradation and Ring Cleavage: Microbial systems present a pathway for the degradation of naphthalenesulfonic acids. Studies on bacterial communities have shown the capability to degrade hydroxynaphthalene-2-sulfonates. nih.gov The metabolic pathway often involves initial dioxygenase-catalyzed attack on the naphthalene ring, leading to the formation of dihydroxy intermediates which are then subject to ring cleavage. For example, bacterial oxidation of various aminonaphthalene-2-sulfonates, including the 5-amino isomer, results in the formation of corresponding aminosalicylates, indicating a cleavage of the naphthalene ring system. nih.govnih.gov This suggests a potential biodegradation route for this compound, ultimately leading to mineralization. Advanced Oxidation Processes (AOPs) like the Fenton reaction are also capable of completely degrading naphthalenesulfonic acid structures.

Table 1: Oxidative Transformations of Analogous Naphthalene Derivatives

| Starting Material | Reagents and Conditions | Product | Research Finding | Citation |

|---|---|---|---|---|

| 2-Naphthol | H₂O₂, 5,10,15,20-tetrakis-(p-sulfonatophenyl)porphinatomanganese(III) chloride, alkaline aqueous solution | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | High yield (95%) selective oxidation. | researchgate.net |

| 2-Naphthols | Aqueous Fe³⁺ solutions | 1,1'-Bi-2-naphthols | Efficient oxidative coupling in a two-phase solid-liquid system. | units.it |

| Aminonaphthalene-2-sulfonates | Pseudomonas sp. strain BN6 | Aminosalicylates | Regioselective attack and cleavage of the naphthalene skeleton. | nih.govnih.gov |

| 1-Amino-2-naphthol-4-sulfonic acid | Nitric acid in aqueous solution | 1,2-Naphthoquinone-4-sulfonic acid derivative | Oxidation of the aminonaphthol to a naphthoquinone. | orgsyn.org |

Reduction of this compound can target either the naphthalene ring system or the sulfonic acid functional group. The specific outcome is highly dependent on the reducing agent and the reaction conditions employed.

Reduction of the Sulfonic Acid Group: The sulfonic acid moiety can be reduced to a thiol group. For the related isomer, 2-hydroxynaphthalene-1-sulfonic acid, treatment with triphenylphosphine (B44618) has been shown to yield the corresponding 1-naphthalenethiol. smolecule.com This suggests a potential pathway for the synthesis of 2-hydroxy-5-mercaptonaphthalene-sulfonic acid from this compound.

Catalytic Hydrogenation: The aromatic rings of naphthalene derivatives can be reduced under catalytic hydrogenation conditions. A patented process describes the hydrogenation of naphthalene compounds substituted in only one ring, using a Raney's nickel-aluminum alloy in an aqueous alkaline solution. google.com This method selectively hydrogenates the unsubstituted ring. For this compound, this would be expected to yield 2-hydroxy-5,6,7,8-tetrahydronaphthalene-5-sulfonic acid.

Desulfonation: While mechanistically often a hydrolysis reaction, desulfonation results in the reductive cleavage of the carbon-sulfur bond, replacing the sulfonic acid group with a hydrogen atom. This is a common reaction for naphthalenesulfonic acids and is typically achieved by heating in the presence of dilute aqueous acid. nih.gov For this compound, this transformation would yield 2-naphthol.

Reaction Mechanisms and Kinetic Studies of 2 Hydroxynaphthalene 5 Sulfonic Acid and Its Derivatives

Mechanistic Investigations of Sulfonation and Desulfonation Processes

The formation and cleavage of the carbon-sulfur bond in hydroxynaphthalenesulfonic acids are fundamental processes in their synthesis and application. These reactions are typically reversible and subject to kinetic or thermodynamic control.

Sulfonation Mechanism

The sulfonation of 2-naphthol (B1666908) (2-hydroxynaphthalene) is a well-studied electrophilic aromatic substitution reaction. wikipedia.org The electrophile, sulfur trioxide (SO₃), is generated from concentrated sulfuric acid. The strongly activating hydroxyl group directs the incoming electrophile primarily to the C1 (ortho) and C6 (para) positions. stackexchange.com The mechanism can proceed through the initial formation of a sulfate (B86663) ester at the hydroxyl group, which then rearranges to the ring-sulfonated product. nih.govgoogle.com

The position of sulfonation is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. thecatalyst.orgvaia.comquora.com

Kinetic Control: At lower temperatures (around 80°C), the reaction is kinetically controlled, and the major product is 2-hydroxynaphthalene-1-sulfonic acid . stackexchange.comthecatalyst.org This is because the activation energy for the formation of the C1-substituted arenium ion intermediate is lower, as it benefits from more effective resonance stabilization involving the adjacent hydroxyl group. stackexchange.comthecatalyst.orgstackexchange.com

Thermodynamic Control: At higher temperatures (160°C or above), the reaction becomes thermodynamically controlled. thecatalyst.orgacs.org The initially formed 1-sulfonic acid isomer can revert to 2-naphthol (desulfonation), allowing the system to reach equilibrium. echemi.com The thermodynamically more stable product, 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid), becomes the major product. stackexchange.com Its greater stability is attributed to reduced steric hindrance compared to the 1-isomer, where the bulky sulfonic acid group interacts with the hydrogen atom at the C8 position. echemi.com

Sulfonation at the C5 position to form 2-hydroxynaphthalene-5-sulfonic acid is generally not favored and occurs as a minor product under typical conditions. stackexchange.com

| Condition | Control Type | Major Product | Rationale |

|---|---|---|---|

| Low Temperature (e.g., 80°C) | Kinetic | 2-Hydroxynaphthalene-1-sulfonic acid | Lower activation energy due to more stable arenium ion intermediate. stackexchange.comthecatalyst.org |

| High Temperature (e.g., 160°C) | Thermodynamic | 2-Hydroxynaphthalene-6-sulfonic acid | Greater thermodynamic stability (less steric hindrance); reaction is reversible. stackexchange.comechemi.com |

Desulfonation Mechanism

Desulfonation is the reverse of sulfonation and is a crucial reaction, often used to remove a sulfonic acid group after it has served its purpose as a directing or protecting group. nih.govwikipedia.org The reaction is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid, such as sulfuric or hydrochloric acid. numberanalytics.comyoutube.com The mechanism is an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile. numberanalytics.com It involves the protonation of the carbon atom bearing the -SO₃H group, forming an arenium ion intermediate. youtube.comresearchgate.net The subsequent loss of sulfur trioxide from this intermediate restores the aromaticity of the naphthalene (B1677914) ring. youtube.com The presence of the activating hydroxyl group accelerates the rate of desulfonation. nih.gov

Kinetic Analysis of Coupling and Derivatization Reactions

The presence of the activating hydroxyl group makes this compound and its isomers valuable components in coupling and derivatization reactions, most notably in the synthesis of azo dyes.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, reacting with an activated aromatic ring, such as a naphthol derivative. unb.cacuhk.edu.hk For naphthols, the reaction is highly pH-dependent. stackexchange.comnih.gov A mildly alkaline environment (pH 9-10) is necessary to deprotonate the hydroxyl group, forming the much more nucleophilic naphthoxide ion, which dramatically increases the reaction rate. stackexchange.com The electrophilic attack by the diazonium ion occurs preferentially at the electron-rich C1 position (ortho to the hydroxyl group). wikipedia.org If this position is already substituted, as in 2-hydroxynaphthalene-1-sulfonic acid, the coupling will be directed elsewhere. nih.gov

| Reaction | Position of Attack | Rate Constant (k) [m³/(mol·s)] |

|---|---|---|

| Primary Coupling (para) | C4 | 12238 ± 446 |

| Primary Coupling (ortho) | C2 | 921 ± 31 |

| Secondary Coupling (para) | C4 on mono-azo product | 22.25 ± 0.25 |

| Secondary Coupling (ortho) | C2 on mono-azo product | 1.835 ± 0.018 |

Bucherer Reaction

Another significant derivatization is the Bucherer reaction, which involves the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous bisulfite solution. wikipedia.orgorganicreactions.org This reaction is of great industrial importance for producing dye intermediates. youtube.com The mechanism is complex, involving the addition of bisulfite to the naphthalene ring to form a tetralone-sulfonic acid intermediate. wikipedia.orgyoutube.com This is followed by a nucleophilic addition of ammonia and subsequent elimination of water and the bisulfite group to yield the naphthylamine. wikipedia.org Kinetic studies have been conducted on the reaction between naphtholsulphonic acids and sodium bisulfite, forming the basis for understanding the mechanism of this reversible transformation. rsc.org

Influence of Substituents and Reaction Conditions on Reactivity Profiles

The reactivity of this compound and its derivatives is profoundly influenced by both the inherent electronic effects of its substituents and the external reaction conditions.

Influence of Substituents

Hydroxyl (-OH) Group: As a powerful activating group with a strong positive mesomeric effect (+M), the hydroxyl group increases the electron density of the naphthalene ring, particularly at the ortho and para positions (C1 and C6). stackexchange.com This greatly accelerates the rate of electrophilic aromatic substitution reactions like sulfonation and azo coupling. wikipedia.orgnih.gov It also facilitates the reverse reaction of desulfonation. nih.gov

Sulfonic Acid (-SO₃H) Group: This group is strongly electron-withdrawing (-I, -M) and deactivating. nih.gov It directs incoming electrophiles to the meta positions relative to itself. Its presence can also enhance the reactivity of the molecule in other ways; for instance, by making a diazonium intermediate a better electron acceptor, it can facilitate a Sandmeyer reaction. nih.gov Furthermore, it serves as a blocking group, preventing reaction at its position of attachment. nih.gov

Substituents on Reactants: In derivatization reactions, substituents on the other reactant also play a key role. In azo coupling, electron-withdrawing groups on the diazonium salt increase its electrophilicity and reaction rate. nih.gov In Ullmann-type reactions, electron-donating groups on the reacting aniline (B41778) can lead to higher yields. nih.gov

Influence of Reaction Conditions

Temperature: Temperature is a critical parameter for controlling product distribution in sulfonation, determining whether the kinetic or thermodynamic product is favored. vaia.comquora.com In azo coupling, lower temperatures are generally preferred to ensure the stability of the diazonium salt. cuhk.edu.hk

pH: The pH of the reaction medium is crucial for reactions involving the hydroxyl group. In azo coupling, a specific alkaline pH range (9-10) is required to generate the highly reactive naphthoxide anion. stackexchange.com Deviations from the optimal pH can lead to either no reaction or the formation of side products. nih.gov

Catalysts and Solvents: The choice of sulfonating agent (e.g., H₂SO₄ vs. chlorosulfonic acid) can affect the regioselectivity of the reaction. In derivatization reactions, the solvent can influence rates and yields. The Bucherer reaction, for example, specifically requires an aqueous bisulfite medium. wikipedia.org

Advanced Applications in Materials Science and Analytical Chemistry Research

Precursors for Advanced Organic Materials Research (e.g., Dyes, Pigments, Surfactants)

2-Hydroxynaphthalene-5-sulfonic acid is a foundational intermediate in the synthesis of various functional organic materials, most notably azo dyes. The hydroxyl group activates the naphthalene (B1677914) ring for electrophilic substitution, providing a reactive site for diazonium coupling reactions, which form the characteristic azo (-N=N-) linkage. pbworks.com The sulfonic acid group is crucial as it imparts water solubility to the final dye molecules, a critical property for their application in the textile industry. By coupling with a wide array of diazonium salts, a vast library of dyes with colors spanning the entire spectrum can be produced. pbworks.com These dyes are valued in industries for their vibrant colors and stability.

The compound and its isomers, such as 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer acid), are cornerstone molecules for producing acid dyes applied to materials like wool, silk, and polyamide fibers. upb.rohimalayachemicals.comprepchem.com The synthesis involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with the naphthol derivative. pbworks.com

Beyond dyes, the amphiphilic nature of naphthalene sulfonic acid derivatives, possessing a hydrophobic naphthalene core and a hydrophilic sulfonate head, makes them effective precursors for surfactants. frontiersin.org The alkylation of naphthalene sulfonates leads to surfactants used as dispersants, emulsifiers, and detergents. frontiersin.org Research has explored the synthesis of various alkylnaphthalene sulfonate surfactants by modifying the alkyl chain length to tune their surface-active properties for applications such as enhanced oil recovery. frontiersin.org

Table 1: Applications as a Precursor for Organic Materials| Material Class | Key Synthetic Reaction | Role of this compound | Resulting Properties | References |

|---|---|---|---|---|

| Azo Dyes | Diazonium Coupling | Coupling component (activated by -OH group) | Vibrant color, water solubility (from -SO₃H group) | pbworks.comupb.ro |

| Pigments | Diazonium Coupling / Laking | Intermediate for pigment synthesis (e.g., C.I. Pigment Red 49 from Tobias acid) | High color strength, insolubility | wikipedia.orgchemicalbook.com |

| Surfactants | Alkylation & Sulfonation | Hydrophobic naphthalene backbone | Amphiphilic nature, reduction of surface tension | frontiersin.org |

Development of Fluorescent Probes and Sensors

The naphthalene scaffold is an excellent fluorophore, and its derivatives are widely used in the design of fluorescent probes and sensors. The fluorescence properties are highly sensitive to the local environment and can be modulated by chemical reactions, making them ideal for detecting specific analytes. While direct use of this compound as a probe is less common, its core structure is integral to more complex sensor molecules.

For instance, a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene derivative was synthesized and demonstrated high sensitivity and selectivity for sulfite (B76179) and bisulfite ions. nih.gov The probe's mechanism involves the analyte reacting with the probe molecule, which in turn causes a distinct change in its fluorescence emission. nih.gov The detection limits for this naphthalene-based probe were reported to be as low as 9.93 nM using fluorescence spectroscopy. nih.gov This exemplifies how the hydroxynaphthalene framework can be chemically modified to create highly sensitive and selective sensors for various ions and small molecules.

Catalytic Applications in Organic Synthesis (e.g., Organocatalysis)

The sulfonic acid group (-SO₃H) is a strong Brønsted acid functionality. When incorporated into organic or inorganic structures, it can create powerful solid acid catalysts that offer advantages over traditional mineral acids, such as reusability and reduced corrosive waste. beilstein-journals.org

Recent research has focused on immobilizing sulfonic acid groups onto polymer supports derived from naphthols. A hyper-cross-linked porous polymer was fabricated from 2-naphthol (B1666908) and subsequently functionalized with sulfonic acid groups to create a solid acid catalyst (p2NPh-OSO₃H). researchgate.net This material proved to be an efficient and reusable catalyst for the protection of various functional groups, including phenols, alcohols, thiols, amines, and aldehydes, using acetic anhydride (B1165640) at room temperature. researchgate.net

Furthermore, composites of amino-substituted naphthalene sulfonic acids and reduced graphene oxide (rGO) have been developed as metal-free electrocatalysts. ajol.info A composite made with 8-amino-2-naphthalene sulfonic acid and rGO showed enhanced catalytic activity for the oxygen reduction reaction (ORR) in alkaline solutions, a critical process in fuel cells and metal-air batteries. ajol.info This highlights the potential of naphthalene sulfonic acid derivatives in the field of electrocatalysis, moving beyond traditional acid-base reactions.

Role in Coordination Chemistry and Metal-Organic Frameworks

The hydroxyl and sulfonate groups of this compound are both capable of coordinating to metal ions. This allows the molecule to act as a ligand, forming stable complexes with a variety of metals. Research has shown the synthesis of complex dyes by coordinating azo dyes derived from 1-amino-2-naphthol-4-sulfonic acid with metals like Cr³⁺, Co³⁺, and Cu²⁺. upb.ro These metal complexes often exhibit enhanced stability and different color properties compared to the parent dye.

This coordinating ability also enables its use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. Naphthalene sulfonate derivatives, such as 1,5-naphthalenedisulfonate, have been used to link divalent metal centers (e.g., Co, Ni, Mn) into chains. bohrium.com These chains are then held together by hydrogen bonds to form a 3D framework. bohrium.com The sulfonate group can directly coordinate to the metal ion, influencing the final structure and properties of the MOF. bohrium.com Such frameworks are investigated for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Table 2: Coordination Behavior with Metal Ions| System Type | Role of Naphthalene Sulfonate Ligand | Coordinating Groups | Resulting Structure | Potential Applications | References |

|---|---|---|---|---|---|

| Metal-Dye Complexes | Forms a complex with a pre-synthesized azo dye | -OH, -N=N- | Discrete coordination complexes | Improved dye stability and color | upb.ro |

| Metal-Organic Frameworks (MOFs) | Organic linker or building block | -SO₃H, -OH | 1D, 2D, or 3D extended crystalline frameworks | Catalysis, gas storage, sensing | bohrium.comnih.govresearchgate.net |

Utilization in Biochemical Assays and Research Tool Development

In biochemical research, derivatives of this compound serve as valuable reagents and tools. Their ability to form colored or fluorescent complexes with metal ions makes them useful as metallochromic indicators in assays to detect specific biomolecules or study their interactions with metal ions. rsc.org

The sulfonic acid group can also be used as a protecting group in multi-step syntheses of complex biological molecules. For example, in the synthesis of 5-bromo-2-naphthol, a sulfonic acid group was temporarily introduced to block a reactive position on the naphthalene ring and to activate the molecule for a subsequent Sandmeyer reaction. mdpi.comnih.gov The sulfonate group was easily removed later in the synthesis under mild conditions. mdpi.comnih.gov This strategy of using a sulfonic acid as a transient protecting and activating group is a powerful tool in complex organic synthesis for research purposes.

Investigations into Non-Linear Optical Properties

Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and power limiting. researchgate.net Azo dyes, particularly those with extended π-conjugated systems and electron donor-acceptor groups, are known to exhibit significant NLO effects.

Research has been conducted on the NLO properties of azo dyes derived from aminohydroxynaphthalene sulfonic acids. One such study investigated an azo dye synthesized from a derivative of 1-amino-2-hydroxynaphthalene sulfonic acid. daneshyari.comuobasrah.edu.iquobasrah.edu.iq Using the Z-scan technique with a diode laser, researchers measured the non-linear refractive index and absorption coefficient of the dye in an ethanol (B145695) solution. daneshyari.comuobasrah.edu.iq The results indicated that the material possesses significant third-order NLO properties and demonstrated its potential for use in optical limiting devices, which protect sensitive equipment from high-intensity laser light. researchgate.netdaneshyari.comuobasrah.edu.iq The combination of the naphthalene ring and the azo bridge creates a large, polarizable electron system responsible for these effects. nih.gov

Table 3: Non-Linear Optical (NLO) Research Findings| Derivative Class | NLO Property Investigated | Measurement Technique | Key Finding | Potential Application | References |

|---|---|---|---|---|---|

| Azo Dyes from Naphthalene Sulfonic Acids | Third-order nonlinear refraction and absorption | Z-scan | Exhibits significant nonlinear refractive index and absorption coefficient. | Optical power limiting, optical switching | daneshyari.comuobasrah.edu.iquobasrah.edu.iq |

| Bis-azobenzene Systems | Two-photon absorption (2PA) cross-section | Z-scan | Extending π-conjugation and adding donor groups significantly increases the 2PA cross-section. | Two-photon absorbing materials, photoswitches | nih.gov |

Mentioned Compound List

Theoretical and Computational Chemistry Studies of 2 Hydroxynaphthalene 5 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. nih.gov By calculating the distribution of electrons, DFT can predict a molecule's stability, reactivity, and various spectroscopic properties. nih.govmdpi.com For 2-hydroxynaphthalene-5-sulfonic acid, DFT calculations are crucial for understanding how the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups influence the aromatic naphthalene (B1677914) core.

Detailed research findings indicate that the electronic properties are largely determined by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is typically localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. nih.gov Conversely, the LUMO is distributed across the aromatic system, identifying regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability, implying that the molecule can be more easily excited. nih.govresearchgate.net DFT studies on similar substituted naphthalenes and other aromatic compounds confirm that such calculations are invaluable for predicting reactivity and designing new compounds with desired properties. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates the naphthalene ring and hydroxyl group are key sites for electrophilic reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Shows where nucleophilic attack is most likely to occur on the aromatic structure. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A lower gap suggests higher chemical reactivity and ease of electronic excitation. nih.gov |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the electronegative regions around the sulfonate and hydroxyl groups, influencing intermolecular interactions. nih.gov |

Molecular Dynamics Simulations for Aggregation Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing detailed insights into their movement and interactions. mdpi.com For this compound, MD simulations are particularly useful for understanding its tendency to form aggregates in solution, a common behavior for organic molecules with both hydrophobic (the naphthalene ring) and hydrophilic (the sulfonic acid group) parts. nih.govmdpi.com

These simulations model the interactions between multiple molecules of the sulfonic acid and the surrounding solvent (typically water). The primary forces governing these interactions are hydrogen bonds, involving the -OH and -SO₃H groups, and π-π stacking between the aromatic naphthalene rings. nih.gov Studies on similar small organic molecules show that MD can predict the propensity for aggregation by analyzing the formation and size of molecular clusters over time. nih.gov A metric, fC₅, which represents the fraction of the simulation time where molecules form fewer than five clusters, can be used to classify compounds as either aggregators or non-aggregators. nih.gov

The simulations provide a dynamic picture of how individual molecules come together, revealing the specific orientation and intermolecular distances that stabilize the aggregates. mdpi.com This information is critical for controlling crystallization processes and understanding how the compound behaves in various chemical applications.

Table 2: Key Parameters in Molecular Dynamics Simulations of Aggregation

| Parameter | Description | Relevance to this compound |

| Simulation Time | The duration over which the molecular system is observed (e.g., nanoseconds to microseconds). | Longer simulations provide better statistics on aggregation events. nih.gov |

| System Size | The number of solute and solvent molecules included in the simulation box. | Must be large enough to capture the formation of relevant aggregate sizes. nih.gov |

| Force Field | A set of parameters used to describe the potential energy of the system. | Accurately models the intermolecular forces (hydrogen bonds, van der Waals, π-π stacking). |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Used to quantify the structure of the solvent around the solute and the proximity of solute molecules to each other. |

Quantum Chemical Descriptors and Structure-Reactivity/Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are used to build Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) models, which correlate a compound's structure with its behavior. rsc.org

For this compound, key descriptors can be calculated using DFT. These include the HOMO-LUMO energy gap, ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), and electrophilicity index (ω). nih.gov Chemical hardness, for instance, measures the resistance of a molecule to change its electron distribution, with harder molecules being less reactive. nih.gov

Conceptual DFT also provides tools like the Fukui function and dual descriptors, which identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. nih.gov By analyzing these descriptors, researchers can predict how this compound will behave in different chemical environments and reactions, such as its antioxidant potential or its role as a precursor in dye synthesis. nih.govrsc.org

Table 3: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Predicted Property |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation or change; higher values indicate lower reactivity. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher values indicate higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Ionization Potential (IP) | E(N-1) - E(N) | The energy required to remove an electron; relates to susceptibility to oxidation. nih.gov |

| Electron Affinity (EA) | E(N) - E(N+1) | The energy released when an electron is added; relates to susceptibility to reduction. |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, most importantly, the transition states (TS). nih.gov

For reactions involving this compound, such as its synthesis via sulfonation of 2-naphthol (B1666908), computational analysis can clarify the factors controlling the outcome. For example, in the sulfonation of naphthalene, the position of the sulfonic acid group is determined by a competition between kinetic and thermodynamic control. stackexchange.com Calculations show that the transition state leading to the 1-sulfonic acid isomer is lower in energy (kinetic product), but the 2-sulfonic acid isomer is more stable (thermodynamic product). stackexchange.com

Similarly, computational studies can determine the activation energy (the energy barrier of the transition state), which dictates the reaction rate. nih.gov This approach has been used to study various organic reactions, including isomerization, proton transfer, and substitution reactions. mdpi.com For this compound, these calculations can explain its reactivity in dye coupling reactions or its desulfonation under certain conditions. The presence of the sulfonic acid group has been shown to act as a protecting and activating group, facilitating certain reactions by stabilizing key intermediates or transition states. mdpi.comnih.gov

Table 4: Example of Calculated Parameters for a Reaction Pathway

| Parameter | Description | Significance |

| Reactant/Product Geometry | Optimized 3D structure of starting materials and final products. | Provides the baseline for energy calculations. |

| Transition State (TS) Geometry | The specific molecular arrangement at the peak of the energy barrier. | Represents the point of maximum energy along the reaction coordinate. nih.gov |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower barrier means a faster reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the overall reaction is exothermic (releases energy) or endothermic (requires energy). |

Environmental Chemistry and Degradation Studies of 2 Hydroxynaphthalene 5 Sulfonic Acid

Photodegradation Pathways and Mechanisms

The photodegradation of sulfonated aromatic compounds is a critical process influencing their persistence in sunlit aquatic environments. While direct studies on 2-Hydroxynaphthalene-5-sulfonic acid are limited, research on analogous compounds like 1,5-naphthalenedisulfonic acid (NDS) and benzenesulfonic acid provides insight into the likely transformation pathways.

The photo-oxidative degradation of these persistent polar pollutants is often inefficient through direct photolysis alone but is significantly enhanced in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), which generate highly reactive hydroxyl radicals (•OH). researchgate.net The degradation process for compounds similar to this compound is believed to proceed through several key steps:

Hydroxylation and Desulfonation: The initial attack often involves the addition of hydroxyl groups to the naphthalene (B1677914) ring and the cleavage of the carbon-sulfur bond (desulfonation). researchgate.net This desulfonation step is crucial as it removes the sulfonic acid group that confers high water solubility and xenobiotic character to the molecule.

Formation of Intermediates: Following the initial reactions, a variety of intermediates can be formed. For NDS, these have been identified as other hydroxylated naphthalene derivatives and quinones. researchgate.net

Ring Cleavage: The aromatic rings of the hydroxylated intermediates are subsequently opened, leading to the formation of smaller, more biodegradable organic species. researchgate.net

Dimerization: In some cases, dimerization products may also be formed during the photo-oxidative process. researchgate.net

Biodegradation Processes and Microbial Transformation

The biodegradation of naphthalenesulfonic acids, including hydroxylated derivatives, is a key process for their removal from contaminated environments like soil and wastewater. This breakdown is primarily carried out by diverse microbial communities, with bacteria from the genus Pseudomonas being extensively studied for their degradative capabilities. nih.govekb.egsmujo.idijrbat.in

The complete mineralization of these xenobiotic compounds often requires the synergistic action of a mixed microbial consortium. nih.govasm.orgnih.gov Typically, one bacterial strain initiates the attack on the parent molecule, producing intermediates that are then consumed by other members of the community. asm.orgnih.gov

The aerobic degradation pathway for hydroxynaphthalenesulfonates generally begins with an oxygenolytic attack on the naphthalene ring. Key steps include:

Initial Dioxygenation: A dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, often at the 1,2-position. nih.govasm.org This step destabilizes the aromatic system.

Sulfite (B76179) Elimination: The unstable intermediate spontaneously rearomatizes, leading to the elimination of the sulfonate group as sulfite (SO₃²⁻) and the formation of a dihydroxylated naphthalene derivative, such as 1,2-dihydroxynaphthalene. nih.gov

Metabolism of Intermediates: In the case of this compound, studies on closely related isomers show that bacteria like Pseudomonas sp. strain BN6 convert them into corresponding hydroxysalicylates. asm.orgnih.gov For example, 5-hydroxynaphthalene-2-sulfonate is transformed stoichiometrically into 6-hydroxysalicylate. asm.org

Ring Fission and Central Metabolism: These salicylate (B1505791) intermediates are then funneled into common bacterial metabolic routes. nih.gov Depending on the bacterial strain, the aromatic ring is cleaved via either the catechol or gentisate pathway, eventually entering the central carbon metabolism (e.g., the TCA cycle) for complete mineralization to carbon dioxide and water. nih.gov

Besides Pseudomonas, other bacterial genera such as Arthrobacter and Comamonas have been identified as capable of degrading naphthalene-2-sulfonic acid, sometimes utilizing different catabolic pathways. researchgate.net The efficiency of degradation can be influenced by environmental conditions and the presence of other carbon sources. smujo.idmdpi.com

Table 1: Microbial Transformation of Naphthalenesulfonic Acids

| Microorganism/Strain | Substrate | Key Metabolite(s) | Reference |

|---|---|---|---|

| Pseudomonas sp. strain BN6 | 5-Hydroxynaphthalene-2-sulfonate | 6-Hydroxysalicylate | asm.org |

| Pseudomonas sp. strain BN6 | 6-Hydroxynaphthalene-2-sulfonate | 5-Hydroxysalicylate | asm.org |

| Pseudomonas sp. strain BN6 | 7-Hydroxynaphthalene-2-sulfonate | 4-Hydroxysalicylate | asm.org |

| Arthrobacter sp. 2AC | Naphthalene-2-sulfonic acid | Complete degradation, no major metabolite detected | researchgate.net |

| Comamonas sp. 4BC | Naphthalene-2-sulfonic acid | Unidentified metabolite (MW 174) | researchgate.net |

Environmental Distribution and Fate Modeling

Environmental fate models are computational tools used to predict the distribution, transport, and ultimate fate of chemicals released into the environment. nih.gov These models are essential for risk assessment but have not been specifically applied to this compound in the available literature. However, the principles of established models can be used to infer its likely environmental behavior.

Models like PROTEX-HT, USEtox, and various watershed-scale models (e.g., SWAT) simulate a chemical's journey through different environmental compartments, including air, water, soil, and sediment. nih.govstone-env.com The distribution is governed by the chemical's physicochemical properties and the characteristics of the environment.

For an ionizable compound like this compound, which exists as both a neutral acid and a charged anion, its fate is complex. nih.gov Key considerations for modeling its distribution would include:

Partitioning: The model would calculate how the compound partitions between different phases. This is controlled by properties like the octanol-water partition coefficient (Kow) for partitioning into organic matter and the organic carbon-water (B12546825) partition coefficient (Koc) for sorption to soil and sediment. wisconsin.edu

Transport: The model would simulate movement within and between compartments. In water, this includes advection (flow with currents) and dispersion. Atmospheric transport, though less likely to be significant for this low-volatility compound, could occur. nih.govyoutube.com

Transformation: Degradation processes, including the photodegradation and biodegradation rates discussed in the previous sections, would be incorporated as key sinks, determining the chemical's persistence. epa.gov

Speciation: For accurate modeling, a multi-species approach that considers both the neutral (acid) and anionic forms is crucial. nih.gov The neutral species often governs intermedia partitioning (e.g., water to air), while the highly water-soluble anion will dominate in the aqueous phase. nih.gov

Without specific modeling studies, it is predicted that this compound, due to its sulfonic acid group, will primarily reside in the aqueous phase, with its transport largely following water flow. Its persistence would be primarily dictated by rates of microbial degradation in soil, sediment, and water treatment systems.

Sorption and Transport Phenomena in Environmental Systems

The movement and bioavailability of this compound in the environment are heavily influenced by its interaction with solid phases like soil and sediment. Sorption, the process of a chemical binding to a solid surface, can retard its transport and affect its degradation rate.

The transport of solutes in porous media like soil and aquifers is a complex phenomenon governed by advection (movement with the bulk flow of water), dispersion (spreading due to flow variations), and chemical interactions with the solid matrix. osti.govresearchgate.netmcgill.ca For sulfonated naphthalenes, key factors influencing sorption and transport include:

Organic Carbon Content: The fraction of organic carbon (foc) in soil and sediment is a primary determinant for the sorption of many organic compounds. wisconsin.edu The organic carbon-water partition coefficient (Koc) is often used to describe this interaction. wisconsin.edu

Mineral Surfaces: For some ionizable organic compounds, sorption to mineral surfaces can be significant. nih.gov A study on naphthoic acids found that their sorption correlated positively with water solubility, indicating that interactions with mineral surfaces, rather than partitioning into organic matter, were dominant. nih.gov

Chemical Structure: The specific functional groups on the molecule play a crucial role. The presence of a hydroxyl group, as in this compound, has been shown to increase the sorption of naphthoic acids to estuarine sediment. nih.gov

Solution Chemistry: The pH and ionic strength of the water can affect the charge of both the molecule and the sorbent surfaces, thereby influencing electrostatic interactions that can either promote or hinder sorption. nih.gov

Studies on naphthalene and its derivatives show that their sorption isotherms are often nonlinear, which can be described by the Freundlich model. nih.gov This nonlinearity suggests that multiple types of sorption sites exist within the soil organic matter. nih.gov The transport of these compounds can also be facilitated by their association with mobile particles, such as nanoplastics, in aquatic systems. nih.gov

Given its structure, this compound is expected to be relatively mobile in the environment due to the high water solubility conferred by the sulfonate group. However, sorption to organic carbon and mineral fractions in soil and sediment will occur, retarding its movement through the subsurface.

Table 2: Sorption Data for Naphthalene and Related Compounds

| Compound | Matrix | Sorption Coefficient Type | Value | Reference |

|---|---|---|---|---|

| Naphthalene | Soil Humic Acids | Freundlich exponent (N) | 0.87 - 0.95 | nih.gov |

| Phenanthrene | Soil Humic Acids | Freundlich exponent (N) | 0.86 - 0.92 | nih.gov |

| Anthracene-9-carboxylic acid | Soils and Sediments | Koc | 422 L/kg | core.ac.uk |

| 2-Naphthalene sulfonate | Saturated Porous Media | Koc (Organic Carbon Partition Coefficient) | Not explicitly stated, but identified as the key parameter | wisconsin.edu |

Future Research Directions and Emerging Trends

Novel Synthetic Approaches and Sustainable Production Methodologies

Traditional manufacturing processes for naphthalenesulfonic acids, which often rely on high-temperature sulfonation with concentrated sulfuric acid, are characterized by significant energy consumption, corrosive conditions, and the generation of substantial waste streams. google.comchemicalbook.com The future of chemical synthesis is rooted in green chemistry principles, focusing on minimizing environmental impact and maximizing efficiency.

Emerging research directions are focused on several key areas:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers significant advantages, including high stereoselectivity, the minimization of protecting groups, and operation under ambient temperature and pressure. acs.org Future research could develop specific biocatalytic routes for the regioselective sulfonation of 2-naphthol (B1666908), potentially reducing the carbon footprint and eliminating the need for harsh chemical reagents. acs.org

Recyclable Acid Catalysts: A major trend is the replacement of corrosive liquid acids with solid or recyclable alternatives. mdpi.com Research into using Brønsted acidic ionic liquids, which can act as both catalyst and solvent, has shown promise in related naphthalene (B1677914) syntheses and could be adapted for this process. rsc.org Similarly, developing solid acid catalysts, such as sulfonic acid-functionalized polymers, metal-organic frameworks (MOFs), or silica-supported acids, presents a significant opportunity to create highly efficient and easily separable catalytic systems. mdpi.comresearchgate.netrsc.org These approaches simplify product purification and dramatically reduce acidic waste.

Process Intensification: Novel reactor technologies and continuous processing methods offer a path to more efficient synthesis. google.com Continuous sulfonation and alkali fusion processes can improve yield, reduce reaction times, and enhance safety compared to traditional batch methods. google.com

The table below compares traditional and emerging sustainable methodologies for sulfonic acid synthesis.

| Parameter | Traditional Sulfonation | Emerging Sustainable Approaches |

| Catalyst/Reagent | Concentrated H₂SO₄, Chlorosulfonic Acid | Biocatalysts (Enzymes), Solid Acids (e.g., functionalized polymers, MOFs), Ionic Liquids acs.orgrsc.orgrsc.org |

| Solvent | Often neat or uses hazardous solvents (e.g., chlorobenzene) | Water, solvent-free conditions, or recyclable ionic liquids mdpi.comrsc.orgacademie-sciences.fr |

| Temperature | High (e.g., 140-170 °C) google.com | Ambient to moderate (e.g., 20-90 °C) acs.orgacademie-sciences.fr |

| Byproducts/Waste | Large volumes of acidic wastewater, salt byproducts google.com | Significantly reduced waste, catalyst is often recyclable mdpi.comrsc.org |

| Efficiency | Lower atom economy, potential for side reactions | Higher atom economy, improved selectivity, simplified workup acs.orgmdpi.com |

Exploration of New Application Domains in Fundamental Chemistry

While primarily known as a dye intermediate, the unique structure of 2-Hydroxynaphthalene-5-sulfonic acid—combining a fluorescent naphthol core with a strongly acidic, water-solubilizing sulfonic acid group—makes it a candidate for several new roles in fundamental chemistry.

Homogeneous and Heterogeneous Catalysis: The sulfonic acid group is a strong Brønsted acid site. nih.gov This functionality can be harnessed by using the molecule itself as a water-soluble acid catalyst, which has been demonstrated with other sulfonic acid derivatives in biphasic systems for biomass conversion. nih.gov Furthermore, the molecule can serve as a bifunctional ligand. Research into creating novel organometallic complexes where the hydroxyl and sulfonic acid groups coordinate to a metal center could lead to new catalysts for asymmetric synthesis, building on the legacy of 2-naphthol in forming ligands like BINOL. chemicalbook.comwikipedia.org

Functional Materials Science: The incorporation of this compound into polymer backbones or as a component in composite materials is a promising research avenue. Its aromatic structure could enhance thermal stability, while the sulfonic acid group can improve ion-exchange properties. Tin complexes of related naphthalenesulfonic acids have been shown to act as effective photostabilizers for PVC, suggesting a role in preventing polymer photodegradation. mdpi.com

Supramolecular Chemistry and Crystal Engineering: The molecule's ability to act as both a hydrogen bond donor (hydroxyl and sulfonic acid) and acceptor (sulfonate oxygen atoms) makes it an excellent building block for designing complex supramolecular assemblies and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Research could explore the creation of novel crystalline structures with tailored porosity and properties for applications in gas storage or separation.

Analytical Reagents: Naphthol derivatives are often fluorescent, a property valuable in developing analytical sensors. wikipedia.org The sulfonic acid group can act as a recognition site for specific analytes. Future work could focus on developing this compound as a selective fluorescent or colorimetric sensor for metal ions or organic molecules, similar to how 1-amino-2-naphthol-4-sulfonic acid is used in assays for phosphate (B84403) determination. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, advanced modeling can illuminate its behavior and potential in new applications.

Density Functional Theory (DFT) Studies: DFT is a robust method for predicting the electronic structure and reactivity of molecules. researchgate.net Applying DFT calculations to this compound can determine its HOMO-LUMO energy gap, predict its molecular electrostatic potential (MEP), and identify the most likely sites for electrophilic and nucleophilic attack. nih.gov This information is crucial for designing new synthetic reactions and understanding its catalytic potential.

Time-Dependent DFT (TD-DFT): To explore applications in photonics and sensor technology, TD-DFT can be used to predict the molecule's UV-Vis absorption and emission spectra. doaj.org By modeling how these spectra change upon binding to a metal ion or another target analyte, researchers can computationally screen the molecule's suitability as a chemosensor before undertaking laboratory synthesis.

Molecular Dynamics (MD) and Docking: In the context of materials science, MD simulations can predict how the molecule integrates into a polymer matrix or how it self-assembles in solution. mdpi.com For potential biocatalytic applications, molecular docking studies can simulate how the molecule fits into the active site of an enzyme, guiding protein engineering efforts to create more efficient biocatalysts. nih.gov

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal. nih.gov For this compound, Hirshfeld analysis can provide deep insights into the hydrogen bonding and π-π stacking interactions that govern its crystal packing, which is fundamental for crystal engineering and the design of new solid-state materials. researchgate.net

The table below summarizes the potential applications of computational modeling for this compound.

| Computational Method | Predicted Properties & Applications |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indicators, catalytic site activity. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption/emission spectra, excited state properties, potential as a fluorescent sensor. doaj.org |

| Molecular Dynamics (MD) | Behavior in solution, interaction with polymers, self-assembly mechanisms. mdpi.com |

| Hirshfeld Surface Analysis | Intermolecular interactions (hydrogen bonding, π-π stacking), crystal packing prediction. nih.govresearchgate.net |

Interdisciplinary Research Opportunities

The most exciting frontiers for this compound lie at the intersection of chemistry and other scientific disciplines.

Environmental Science & Microbiology: The degradation pathways of sulfonated aromatic compounds are of significant environmental interest. Interdisciplinary studies involving chemists and microbiologists could investigate the biodegradation of this compound. Research has already identified bacterial communities capable of degrading related aminonaphthalene sulfonates, opening the door to developing bioremediation strategies for industrial wastewater containing these compounds. nih.gov

Materials Science & Engineering: Collaboration with materials scientists could lead to the development of "smart" materials. For example, incorporating the compound into hydrogels could create materials that respond to pH or the presence of specific ions by changing color or fluorescence. Its use as a ligand for tin complexes to prevent PVC degradation highlights a direct application in creating more durable consumer and industrial products. mdpi.com

Sensor Technology: By partnering with engineers and analytical chemists, this compound could be developed as the active component in optical or electrochemical sensors. Its fluorescent properties and ability to interact with various analytes make it a prime candidate for integration into fiber-optic sensors or lab-on-a-chip devices for environmental monitoring or industrial process control. wikipedia.orgmdpi.com

Medicinal Chemistry & Drug Discovery: While this compound is not a drug itself, it serves as a valuable scaffold. mdpi.com In collaboration with medicinal chemists, it can be used as a starting material to synthesize libraries of more complex molecules. The sulfonic acid group imparts high water solubility, a desirable trait in drug candidates, making its derivatives interesting targets for screening for various biological activities. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing 2-Hydroxynaphthalene-5-sulfonic acid, and how can purity be validated?

- Methodology : Sulfonation of naphthalene derivatives is a common route. For example, sulfonation of 1-naphthylamine-5-sulfonic acid acetyl derivatives under controlled temperature (80–100°C) and sulfuric acid concentration yields the target compound. Post-synthesis purification via ion-pair chromatography (using tetrabutylammonium as the counterion) can separate aromatic sulfonic acids with high resolution . Purity validation requires elemental analysis (C, H, S content), UV-Vis spectroscopy (λmax ~280 nm for naphthalene sulfonates), and HPLC with diode-array detection .

Q. How can ion-pair chromatography be applied to characterize this compound and its derivatives?

- Methodology : Use a C18 reversed-phase column with a mobile phase containing 0.1% tetrabutylammonium bromide (pH 3.0 adjusted with phosphoric acid) and acetonitrile (85:15 v/v). Retention times correlate with sulfonic acid group positioning; for example, this compound elutes earlier than its 1-sulfonic isomer due to steric effects. Quantify using external calibration curves with UV detection at 254 nm .

Q. What are the stability considerations for this compound in aqueous solutions under varying pH and temperature?

- Methodology : Conduct accelerated stability studies by storing solutions at pH 2–12 (buffered with HCl/NaOH) and temperatures (25–60°C). Monitor degradation via UV-Vis spectral shifts or HPLC. Hydroxyl radical (•OH) reactivity, critical in oxidative environments, can be quantified using pulse radiolysis; rate constants (k) for •OH attack on naphthalene sulfonates range from 1–5 × 10^9 M⁻¹s⁻¹, with pH-dependent reactivity due to sulfonate group deprotonation .

Advanced Research Questions

Q. How does the acid strength of sulfonic acid-functionalized catalysts impact the reactivity of this compound in biomass conversion?

- Methodology : Immobilize this compound on carbon supports (e.g., graphene oxide) and measure acid density via potentiometric titration. Catalytic activity in fructose dehydration to HMF correlates linearly with acid strength (pKa < 2.0). Optimize reaction conditions (e.g., 120°C, 2 h, ethanol solvent) to achieve >85% yield. Contrast with weaker acids (e.g., benzenesulfonic acid) to validate structure-activity relationships .

Q. What experimental strategies resolve contradictions in kinetic data for radical-mediated degradation of naphthalene sulfonates?

- Methodology : Discrepancies in reported rate constants (e.g., hydrated electron vs. hydroxyl radical reactivity) arise from competing reaction pathways. Use competitive kinetics with reference compounds (e.g., benzoic acid) in pulse radiolysis experiments. For example, determine •OH reactivity by comparing second-order rate constants in N2O-saturated solutions. Validate using DFT calculations to model transition states and predict regioselectivity .

Q. How can this compound derivatives be functionalized for bioanalytical applications, such as fluorescent probes?

- Methodology : Synthesize EDANS-like derivatives by coupling the sulfonic acid group with aminonaphthalene via diazonium salt reactions. For fluorescent labeling, introduce ethanesulfonyl spacers to minimize quenching. Validate photophysical properties (e.g., quantum yield, Stokes shift) in buffer solutions. Applications include Förster resonance energy transfer (FRET) probes for protease activity assays, leveraging pH-dependent fluorescence at λem ~450 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.